molecular formula C17H16N2O4 B14338928 (1,3-Benzoxazol-2-yl)(3-methoxyphenyl)methyl N-methylcarbamate CAS No. 104029-70-1

(1,3-Benzoxazol-2-yl)(3-methoxyphenyl)methyl N-methylcarbamate

Cat. No.: B14338928
CAS No.: 104029-70-1
M. Wt: 312.32 g/mol
InChI Key: KVHMBHAQEVMLQP-UHFFFAOYSA-N
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Description

(1,3-Benzoxazol-2-yl)(3-methoxyphenyl)methyl N-methylcarbamate is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound’s structure includes a benzoxazole ring, a methoxyphenyl group, and a methylcarbamate moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Benzoxazol-2-yl)(3-methoxyphenyl)methyl N-methylcarbamate typically involves the reaction of 2-aminophenol with aldehydes or ketones to form the benzoxazole ringCommon reagents used in these reactions include K₂CO₃ as a base and TBHP (tert-butyl hydroperoxide) as an oxidant . The reaction is often carried out in solvents like methyl cyanide or DMSO under argon atmosphere with blue LED irradiation .

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Metal catalysts and ionic liquid catalysts are commonly employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

(1,3-Benzoxazol-2-yl)(3-methoxyphenyl)methyl N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyphenyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzoxazole N-oxides, while reduction can yield the corresponding amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-Benzoxazol-2-yl)(3-methoxyphenyl)methyl N-methylcarbamate is unique due to its combination of a benzoxazole ring, methoxyphenyl group, and methylcarbamate moiety. This unique structure imparts specific biological activities and chemical properties that are not observed in similar compounds.

Properties

CAS No.

104029-70-1

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

[1,3-benzoxazol-2-yl-(3-methoxyphenyl)methyl] N-methylcarbamate

InChI

InChI=1S/C17H16N2O4/c1-18-17(20)23-15(11-6-5-7-12(10-11)21-2)16-19-13-8-3-4-9-14(13)22-16/h3-10,15H,1-2H3,(H,18,20)

InChI Key

KVHMBHAQEVMLQP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC(C1=CC(=CC=C1)OC)C2=NC3=CC=CC=C3O2

Origin of Product

United States

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